molecular formula C15H14BrFN2O2 B3590137 (5-BROMO-2-FURYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE

(5-BROMO-2-FURYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE

Cat. No.: B3590137
M. Wt: 353.19 g/mol
InChI Key: AKRLECXTYGNFAZ-UHFFFAOYSA-N
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Description

(5-BROMO-2-FURYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a brominated furan ring and a fluorinated phenyl group attached to a piperazine moiety, making it a subject of study in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-BROMO-2-FURYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method starts with the bromination of furan to obtain 5-bromo-2-furyl. This intermediate is then reacted with 4-(2-fluorophenyl)piperazine under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of temperature, pressure, and reaction time is crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5-BROMO-2-FURYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.

    Substitution: The bromine atom can be substituted with other functional groups like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of 2-furyl[4-(2-fluorophenyl)piperazino]methanone.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-BROMO-2-FURYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5-BROMO-2-FURYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (5-BROMO-2-FURYL)[4-(2-CHLOROPHENYL)PIPERAZINO]METHANONE: Similar structure but with a chlorine atom instead of fluorine.

    (5-BROMO-2-FURYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE: Similar structure but with a methoxy group instead of fluorine.

Uniqueness

(5-BROMO-2-FURYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic properties. This makes it particularly useful in applications requiring specific electronic or steric characteristics.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrFN2O2/c16-14-6-5-13(21-14)15(20)19-9-7-18(8-10-19)12-4-2-1-3-11(12)17/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRLECXTYGNFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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